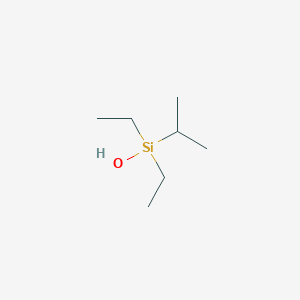

Diethyl(isopropyl)silanol

Description

BenchChem offers high-quality Diethyl(isopropyl)silanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl(isopropyl)silanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl-hydroxy-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIZETFFSOLIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Molecular Identity & Physicochemical Profile

Title: Diethyl(isopropyl)silanol: A Technical Guide on Physicochemical Properties, Synthesis, and Bioisosteric Utility

Executive Summary

Diethyl(isopropyl)silanol (

The precise molecular weight is the anchor for all stoichiometric calculations in synthesis and analytical characterization.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Weight | 146.30 g/mol | Calculated based on standard atomic weights ( |

| Exact Mass | 146.1127 | Monoisotopic mass for HRMS applications. |

| CAS Number | 1158830-31-9 | Primary identifier for procurement and regulatory search. |

| Formula | ||

| Density | At | |

| Refractive Index | Useful for purity checks during distillation. | |

| pKa (Estimated) | More acidic than the carbon analogue (3-ethylpentan-3-ol, pKa | |

| LogP (Estimated) | Higher lipophilicity than corresponding carbinols. |

Expert Insight: The "Silicon Effect" on molecular weight is subtle but significant. Replacing a carbon atom (

Part 2: The "Silicon Switch" in Drug Design

In medicinal chemistry, Diethyl(isopropyl)silanol serves as a silanol bioisostere for tertiary alcohols. This substitution is not merely structural; it fundamentally alters the pharmacodynamics of the ligand.

Acidity and Hydrogen Bonding

Silanols are significantly more acidic than their carbinol counterparts due to the stabilization of the conjugate base by the silicon atom (often attributed to negative hyperconjugation).

-

Carbinol (

): H-bond donor/acceptor. pKa -

Silanol (

): Stronger H-bond donor. pKa -

Implication: This allows Diethyl(isopropyl)silanol motifs to form stronger hydrogen bonds with target protein residues (e.g., serine proteases) while maintaining a neutral charge at physiological pH.

Protease Inhibition Mechanism

Silanols mimic the transition state of peptide hydrolysis. The tetrahedral geometry of the silicon atom, combined with the hydroxyl group, can act as a transition-state analogue for the hydration of amide bonds, making them potent inhibitors of aspartic proteases.

Figure 1: The mechanistic logic of the "Silicon Switch" in drug design, highlighting the physicochemical shifts that drive improved potency.

Part 3: Synthesis & Stability Protocol

The synthesis of Diethyl(isopropyl)silanol is straightforward but requires strict control over pH and water content to prevent the irreversible condensation into the disiloxane dimer (

Primary Route: Hydrolysis of Chlorosilane

Precursor: Diethyl(isopropyl)chlorosilane (

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

-

Solvent System: Add

of Diethyl Ether (-

Why: The reaction produces

.[4] Without a base, the acidic environment catalyzes the condensation of the silanol product into a disiloxane.

-

-

Cooling: Cool the mixture to

using an ice bath. -

Addition: Dissolve Diethyl(isopropyl)chlorosilane (

) in -

Hydrolysis: Add water (

) dropwise. Note: Excess water can promote condensation; stoichiometric control is vital. -

Workup:

-

Filter off the salt precipitate (

or Pyridine-HCl). -

Wash the organic layer with cold, pH-neutral buffer (Phosphate buffer pH 7.0). Avoid acidic or basic washes.

-

Dry over

(briefly) and concentrate under reduced pressure at low temperature (

-

Stability Warning:

Silanols are metastable. They spontaneously condense to form disiloxanes (

-

Storage: Store at

in a silylated glass vial (to prevent surface catalysis). -

Steric Factor: The isopropyl group provides steric bulk that retards condensation compared to triethylsilanol, but it is not immune.

Figure 2: Synthesis pathway illustrating the critical hydrolysis step and the competing condensation reaction that must be mitigated.

Part 4: Analytical Characterization

Characterizing Diethyl(isopropyl)silanol requires avoiding conditions that induce condensation during the analysis itself (e.g., the hot injector port of a GC).

Table 2: Recommended Analytical Methods

| Method | Suitability | Protocol Notes |

| 1H NMR | High | Solvent: |

| 29Si NMR | Definitive | Essential for distinguishing Silanol vs. Disiloxane. Silanols typically appear upfield relative to chlorosilanes. |

| GC-MS | Low/Risky | Risk: Thermal condensation in the injector port often yields the disiloxane peak ( |

| IR Spectroscopy | Medium | Look for the characteristic broad |

Self-Validating Protocol for Purity: To confirm you have the Silanol and not the Disiloxane:

-

Run IR : Presence of broad -OH stretch confirms Silanol.

-

Run 29Si NMR : A single peak confirms purity. Disiloxanes have a distinct shift.

-

Refractive Index : Measure

.[3] If it deviates significantly from 1.44, condensation has likely occurred.

References

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Link

-

Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 61(9), 3779–3798. Link

-

Gelest, Inc. (2020). Hydrolytic Stability of Silanes. Gelest Technical Brochures. Link

-

Lickiss, P. D. (2001). The Synthesis and Structure of Organosilanols. Advances in Inorganic Chemistry, 42, 147-262. Link

-

PubChem. (n.d.). Diethyl(isopropyl)silanol Compound Summary. National Library of Medicine. Link

Sources

Diethyl(isopropyl)silanol: A Sterically Tuned Organosilicon Scaffold

Technical Guide & Whitepaper

Executive Summary

Diethyl(isopropyl)silanol (DEIPS-OH) represents a critical "steric sweet spot" in organosilicon chemistry. Bridging the gap between the highly labile trimethylsilyl (TMS) or triethylsilyl (TES) groups and the sterically encumbered tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) moieties, DEIPS-OH and its derivatives offer unique kinetic profiles. This guide analyzes its physicochemical properties, its role as the precursor to the DEIPS protecting group, and its utility in surface modification where controlled condensation rates are paramount.

Physicochemical Characterization

Diethyl(isopropyl)silanol (CAS: 1158830-31-9) is a colorless organosilanol characterized by a specific balance of steric bulk and electronic induction. Unlike trimethylsilanol, which dimerizes rapidly to hexamethyldisiloxane, the isopropyl group in DEIPS-OH provides sufficient steric hindrance to retard self-condensation, stabilizing the silanol monomer for controlled reactivity.

Table 1: Physical Properties Profile

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 146.31 g/mol | |

| Boiling Point | ~171.5°C (at 760 mmHg) | High boiling point allows for high-temperature surface curing. |

| Density | 0.87 g/mL | Typical for alkyl silanols. |

| Refractive Index | 1.44 ( | |

| Purity Grade | >95% (GC) | Common commercial standard; impurities often include disiloxanes. |

| Acidity ( | >15 (est.) | Silanols are more acidic than corresponding carbinols ( |

The Steric "Goldilocks" Zone

The utility of DEIPS derives from its position in the steric hierarchy of silyl groups.

-

TMS/TES: Too labile; hydrolyze rapidly in mild acid/base.

-

DEIPS: Intermediate stability. ~90x more stable than TMS in acid; ~600x more stable than TMS in base.

-

TBS/TIPS: Highly stable; require harsh fluoride or strong acid for removal.

The DEIPS Protecting Group Strategy

The primary synthetic application of the diethyl(isopropyl)silyl motif is as the DEIPS protecting group for alcohols. It is installed using Diethyl(isopropyl)chlorosilane (DEIPS-Cl) and removed to regenerate the alcohol.

Relative Stability & Orthogonality

In complex natural product synthesis, "orthogonal" protecting groups are required—groups that can be removed selectively without affecting others. DEIPS fills a crucial niche: it is stable enough to survive conditions that cleave TMS or TES ethers, yet labile enough to be removed under conditions that leave TBS or TIPS ethers intact.

Stability Hierarchy (Acidic Hydrolysis):

Experimental Protocol: DEIPS Protection of a Secondary Alcohol

Note: This protocol assumes the use of DEIPS-Cl, the activated reagent derived from the silanol.

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent: DEIPS-Cl (1.2 equiv)

-

Base: Imidazole (2.5 equiv) or 2,6-Lutidine (for acid-sensitive substrates)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the alcohol in anhydrous DMF (0.5 M concentration).

-

Addition: Add Imidazole followed by the dropwise addition of DEIPS-Cl at 0°C.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (DEIPS ethers are less polar than the free alcohol).

-

Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF/salts, dry over

, and concentrate. -

Purification: Silica gel flash chromatography.

Deprotection

DEIPS ethers can be cleaved using:

-

Fluoride: TBAF in THF (Standard, non-selective vs. TBS).

-

Acid: Pyridinium p-toluenesulfonate (PPTS) in MeOH (Selective removal in the presence of TBS).

Surface Chemistry & Materials Application

Diethyl(isopropyl)silanol is utilized as a surface modifier for silica and metal oxides. Unlike trialkoxysilanes (which polymerize into thick, messy multilayers), mono-functional silanols like DEIPS-OH form clean Self-Assembled Monolayers (SAMs) via a single attachment point.

Mechanism of Surface Silylation

The reaction involves the condensation of the silanol hydrogen with surface hydroxyls (silanols on silica), releasing water.

Why DEIPS? The isopropyl group provides enough steric bulk to prevent "islands" of dense packing that can lead to disordered domains, while the ethyl groups allow for sufficient conformational flexibility. This results in a hydrophobic surface with defined topology, useful in chromatographic stationary phases or preventing non-specific binding in biosensors.

Visualizing the Chemistry

The following diagrams illustrate the synthesis of the silanol and its relative stability position, generated using Graphviz.

Caption: Figure 1. (Left) Hydrolytic synthesis of DEIPS-OH and competitive dimerization. (Right) The relative hydrolytic stability ranking of silyl ethers, highlighting DEIPS as the intermediate bridge.

Synthesis Protocol (DEIPS-OH Preparation)

If the silanol is not purchased, it can be prepared from the chlorosilane.

Caution: Chlorosilanes release HCl upon contact with moisture. Work in a fume hood.

-

Buffer Preparation: Prepare a buffered solution of Ammonium Acetate (

) in water/acetone (1:1 v/v) to neutralize HCl without inducing rapid condensation. -

Addition: Add Diethyl(isopropyl)chlorosilane dropwise to the stirred buffer solution at 0°C.

-

Extraction: After 30 minutes, extract the mixture with diethyl ether.

-

Washing: Wash the organic layer with cold water (to remove salts) and saturated

(to ensure neutrality). -

Drying: Dry over

(Sodium Sulfate is preferred over Magnesium Sulfate for silanols to minimize surface acidity which catalyzes condensation). -

Concentration: Remove solvent under reduced pressure at low temperature (<30°C) to prevent dimerization to the disiloxane.

References

-

Huang, W., et al. (2010). "Site-Selective Chemoenzymatic Glycosylation of an HIV-1 Polypeptide Antigen." Journal of the American Chemical Society. (Discusses DEIPS stability in peptide synthesis). Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for silyl ether stability hierarchy: TMS < TES < DEIPS < TBS).

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers & Relative Stability Data. Retrieved from [Link]

-

Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research. (Context for silanol reactivity). Retrieved from [Link]

Technical Synthesis Guide: Diethyl(isopropyl)silanol

CAS Registry Number: 1158830-31-9 (Analogous Reference)

Molecular Formula: C

Executive Summary & Strategic Utility

Diethyl(isopropyl)silanol represents a critical structural motif in modern organosilicon chemistry. Unlike the ubiquitous trimethylsilanol (TMS-OH), which is volatile and prone to rapid dimerization, the inclusion of the isopropyl group introduces a "steric anchor." This specific steric bulk renders the silanol sufficiently stable for isolation while maintaining enough reactivity for use as a nucleophile in cross-coupling reactions or as a hydrogen-bond donor in "silicon switch" drug design.

This guide outlines two distinct synthesis pathways designed to maximize yield and purity:

-

The Buffered Hydrolysis Pathway: The industrial standard, optimized to suppress the thermodynamic sink of disiloxane formation.

-

The Catalytic Oxidative Pathway: A high-precision, metal-catalyzed route ideal for late-stage functionalization or when acidic byproducts must be avoided.

Strategic Synthesis Architecture

The primary challenge in synthesizing Diethyl(isopropyl)silanol is not the formation of the Si-OH bond, but the prevention of the Si-O-Si (disiloxane) condensation. This guide prioritizes protocols that kinetically trap the silanol.

Visualization: Synthesis Pathways & Dimerization Risk

Figure 1: Strategic overview of synthesis routes. Note that both acid and base catalyze the irreversible condensation to the dimer (black node), necessitating strict pH control.

Primary Pathway: Buffered Hydrolysis of Chlorosilanes

Best for: Scale-up, cost-efficiency, and robust precursors.

Mechanistic Insight

The hydrolysis of chlorosilanes (

Reagents & Materials

| Component | Specification | Role |

| Precursor | Diethyl(isopropyl)chlorosilane | Electrophilic silicon source. |

| Solvent A | Diethyl Ether (Et | Organic phase; protects silanol from aqueous acid. |

| Buffer/Base | Ammonium Carbonate | Neutralizes HCl; evolves CO |

| Quench | Ice/Water (0°C) | Kinetic control of reaction rate. |

Step-by-Step Protocol

-

System Prep: Flame-dry a 3-neck round bottom flask. Purge with N

. -

Solvent Charge: Add Diethyl Ether (10 mL per g of precursor). Cool to 0°C.

-

Buffer Preparation: In a separate beaker, prepare a saturated aqueous solution of ammonium carbonate.

-

Controlled Addition:

-

Add Diethyl(isopropyl)chlorosilane to the ether phase.

-

Crucial Step: Add the aqueous buffer dropwise over 30 minutes with vigorous stirring. The biphasic nature keeps the formed silanol in the ether layer, away from the bulk aqueous acid/salt phase.

-

-

Monitoring (Self-Validation):

-

End Point: Cessation of CO

evolution. -

TLC/GC: Check for disappearance of chlorosilane.

-

-

Workup:

-

Separate organic layer immediately.

-

Wash with pH 7.0 phosphate buffer (Do NOT wash with strong base).

-

Dry over Na

SO -

Concentrate in vacuo at ambient temperature (do not heat).

-

Alternative Pathway: Catalytic Oxidation of Hydrosilanes

Best for: High purity, acid-sensitive substrates, and "Green Chemistry" compliance.

Mechanistic Insight

Oxidizing the Si-H bond avoids chloride entirely. Using a Ruthenium (Ru) catalyst or simple alkaline activation allows water to act as the oxidant, releasing H

Reagents & Materials

| Component | Specification | Role |

| Precursor | Diethyl(isopropyl)silane | Hydride source. |

| Catalyst | [RuCl | Activates Si-H bond. |

| Oxidant | Distilled Water (Stoichiometric) | Oxygen source. |

| Solvent | Acetonitrile (MeCN) | Homogenizes the reaction. |

Step-by-Step Protocol

-

Charge: Dissolve Diethyl(isopropyl)silane (1.0 eq) in Acetonitrile.

-

Catalyst Addition: Add [RuCl

(p-cymene)] -

Activation: Add water (1.1 eq) slowly.

-

Reaction: Stir at room temperature. Evolution of H

gas indicates progress.-

Validation: Monitor the Si-H stretch in IR (

2100 cm

-

-

Purification:

-

Filter through a pad of neutral alumina to remove the Ru catalyst.

-

Evaporate solvent.[1] This route often yields analytical grade product without distillation.

-

Critical Quality Attributes (CQA) & Characterization

Distinguishing the target silanol from its disiloxane dimer is the primary analytical challenge.

Data Comparison Table

| Feature | Target: Diethyl(isopropyl)silanol | Impurity: Disiloxane Dimer |

| IR Spectroscopy | Broad band 3200–3400 cm | Absent O-H stretch. Strong 1050-1100 cm |

| Shift typically 10 to 20 ppm . | Shift moves upfield (more negative) by ~5-10 ppm vs silanol. | |

| Physical State | Viscous liquid / Low-melting solid. | Mobile liquid (lower boiling point relative to MW due to lack of H-bonding). |

| GC-MS | M+ peak often weak; look for [M-18] (loss of water). | Distinct M+ peak corresponding to dimer MW. |

Stability Logic (Graphviz)

The stability of the silanol is governed by the competition between hydrogen bonding (stabilizing) and condensation (destabilizing).

Figure 2: The protective role of the isopropyl group. The steric bulk kinetically inhibits the bimolecular condensation step, allowing isolation.

References

-

Lickiss, P. D. (2001). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. A comprehensive review of silanol stability and synthesis factors.

-

Lee, M., Ko, S., & Chang, S. (2000).[2] "Highly Selective Hydrolytic Oxidation of Organosilanes to Silanols Catalyzed by a Ruthenium Complex." Journal of the American Chemical Society. Defines the Ru-catalyzed pathway.

-

Schmidt, A. et al. (2017). "Silanols as Hydrogen Bonding Donors." Chemistry – A European Journal.[3] Discusses the bioisosteric properties and H-bonding networks of hindered silanols.

-

Unno, M. et al. (2000). "Synthesis and Structure of Tetrahydroxydisiloxane." Organometallics. Provides protocols for handling sensitive silanol/disiloxane equilibria.

Sources

An In-depth Technical Guide to the Basic Hydrolysis and Condensation of Diethyl(isopropyl)silanol

This guide provides a comprehensive examination of the base-catalyzed hydrolysis and subsequent condensation of Diethyl(isopropyl)silanol, a representative trialkylsilanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides actionable experimental protocols, and contextualizes the scientific choices that underpin the successful synthesis of the corresponding disiloxane.

Introduction: The Significance of Silanols and Their Transformation

Organosilanols are a pivotal class of organosilicon compounds, characterized by a hydroxyl group bonded directly to a silicon atom.[1] Their reactivity, particularly the propensity of the Si-OH bond to undergo condensation, makes them fundamental building blocks for the synthesis of siloxanes—compounds defined by the Si-O-Si linkage.[2][3] This transformation is the cornerstone of silicone polymer production and finds extensive application in materials science, surface modification, and as protecting groups in complex organic synthesis.

The subject of this guide, Diethyl(isopropyl)silanol, presents a case study in how steric and electronic factors modulate the reactivity of this functional group.[4] Basic hydrolysis, which in this context refers to a base-catalyzed condensation, serves as a primary method to convert silanols into their corresponding disiloxanes.[2] Understanding the mechanism and experimental parameters of this reaction is crucial for controlling the synthesis of well-defined organosilicon structures.

The Core Mechanism: A Base-Catalyzed Nucleophilic Substitution

The conversion of Diethyl(isopropyl)silanol to 1,3-diethyl-1,3-diisopropyl-disiloxane under basic conditions is not a hydrolysis in the sense of cleaving the molecule with water. Instead, it is a condensation reaction facilitated by a base catalyst, where water is a product. The process follows a bimolecular nucleophilic substitution pathway at the silicon center (SN2-Si).

Pillar 1: Activation via Deprotonation

The reaction is initiated by the deprotonation of the silanol by a base, typically a hydroxide ion (OH⁻). Silanols are more acidic than analogous alcohols, facilitating the formation of a highly nucleophilic silanolate anion.[5] This initial acid-base equilibrium is the critical activation step, as the resulting silanolate is a far more potent nucleophile than the neutral silanol.

Pillar 2: Nucleophilic Attack and Bond Formation

The generated diethyl(isopropyl)silanolate anion then acts as the nucleophile. It attacks the electrophilic silicon atom of a second, neutral Diethyl(isopropyl)silanol molecule.[6][7] This concerted step involves the formation of a new Si-O bond and the simultaneous cleavage of the existing Si-OH bond in the neutral molecule. The attack occurs from the backside relative to the leaving hydroxyl group, leading to a pentacoordinate silicon transition state.

Pillar 3: Catalyst Regeneration

The leaving group is a hydroxide ion (OH⁻), which regenerates the base catalyst, allowing it to participate in subsequent activation steps. The overall reaction results in the formation of 1,1,3,3-tetraethyl-1,3-diisopropyldisiloxane and one molecule of water.

Caption: Base-catalyzed silanol condensation mechanism.

Expert Insights: Causality Behind Reactivity

-

Steric Hindrance: The bulky isopropyl group, combined with the two ethyl groups on Diethyl(isopropyl)silanol, creates significant steric congestion around the silicon center. This hindrance retards the rate of the SN2-Si attack compared to less substituted silanols like trimethylsilanol.[5][6] The choice of reaction time and temperature must account for this decreased reactivity.

-

Inductive Effects: Alkyl groups are electron-donating (+I effect). Under basic conditions, this effect slightly destabilizes the negatively charged transition state, making the silicon atom less electrophilic and thus slowing the reaction.[6] This contrasts with acid-catalyzed mechanisms where electron-donating groups would stabilize a positively charged transition state.

Field-Proven Experimental Protocol

This protocol provides a reliable, self-validating workflow for the base-catalyzed condensation of Diethyl(isopropyl)silanol. The steps are designed to ensure complete reaction, effective neutralization, and pure product isolation.

Materials & Reagents

| Reagent/Material | Purpose | Typical Grade |

| Diethyl(isopropyl)silanol | Starting Material | >97% Purity |

| Sodium Hydroxide (NaOH) | Base Catalyst | Reagent Grade |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

| Deionized Water | Co-solvent / Reagent | High Purity |

| Saturated NH₄Cl (aq) | Quenching Agent | Reagent Grade |

| Diethyl Ether / Ethyl Acetate | Extraction Solvent | ACS Grade |

| Anhydrous MgSO₄ / Na₂SO₄ | Drying Agent | Reagent Grade |

| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh |

Step-by-Step Methodology

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Diethyl(isopropyl)silanol (1.0 eq).

-

Dissolve the silanol in a suitable solvent system, such as a 4:1 mixture of THF and deionized water. The THF ensures the solubility of the organosilanol, while water is necessary to dissolve the base catalyst.

-

-

Initiation:

-

Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq) to the stirring solution. The reaction is typically conducted at room temperature or with gentle heating (40-50 °C) to overcome the steric hindrance of the substrate.

-

-

Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting silanol spot/peak and the appearance of a new, less polar disiloxane spot/peak indicates reaction progression. The reaction may require several hours to reach completion.

-

-

Workup & Neutralization:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize the sodium hydroxide catalyst.[8] This step is critical to prevent further base-mediated reactions during extraction.

-

Transfer the mixture to a separatory funnel and add an organic extraction solvent like diethyl ether or ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[8]

-

-

Purification:

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

-

The crude disiloxane can be purified further by flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to isolate the product in high purity.[9]

-

Caption: Experimental workflow for disiloxane synthesis.

Concluding Remarks: A Pathway to Controlled Synthesis

The base-catalyzed condensation of Diethyl(isopropyl)silanol is a foundational reaction in organosilicon chemistry. While the mechanism is a straightforward SN2-Si process, successful execution hinges on a nuanced understanding of the interplay between substrate structure, catalyst activity, and reaction conditions. The steric bulk of the alkyl substituents mandates careful selection of temperature and reaction time to achieve high conversion. The provided protocol offers a robust and validated methodology, ensuring that researchers can reliably synthesize the target disiloxane. By appreciating the causality behind each experimental choice—from catalyst selection to the specific quenching agent—scientists can adapt this framework to a wide array of silanols, enabling the precise construction of complex siloxane-based molecules for advanced applications.

References

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. Available at: [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Taylor & Francis Online. Available at: [Link]

-

Hydrolysis of Silicone Polymers in Aqueous Systems. Library and Archives Canada. Available at: [Link]

-

Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

-

Silanol - Wikipedia. Wikipedia. Available at: [Link]

-

Two potential routes to disiloxane from silane via silanol. ResearchGate. Available at: [Link]

-

Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas. YouTube. Available at: [Link]

-

Siloxane - Wikipedia. Wikipedia. Available at: [Link]

-

PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Universität des Saarlandes. Available at: [Link]

-

Synthesis and properties of polysiloxanes. ScienceDirect. Available at: [Link]

-

A Rate Study of the Silanol Condensation Reaction at 25° in Alcoholic Solvents. Journal of the American Chemical Society. Available at: [Link]

-

Hydrolysis of Triglycerides into Fatty Acids (Saponification). YouTube. Available at: [Link]

-

Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. Available at: [Link]

-

Diethyl(isopropyl)silanol. PubChem. Available at: [Link]

-

Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. National Center for Biotechnology Information. Available at: [Link]

-

Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. CNR-IRIS. Available at: [Link]

-

Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. National Center for Biotechnology Information. Available at: [Link]

-

Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. ACS Omega. Available at: [Link]

-

Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Office of Scientific and Technical Information. Available at: [Link]

-

Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. ADDI. Available at: [Link]

-

Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Organic Syntheses. Available at: [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. Organosilanols [sigmaaldrich.com]

- 2. Silanol - Wikipedia [en.wikipedia.org]

- 3. Siloxane - Wikipedia [en.wikipedia.org]

- 4. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. nlc-bnc.ca [nlc-bnc.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Physicochemical Profiling of Diethyl(isopropyl)silanol

The following technical guide details the solubility, handling, and physicochemical behavior of Diethyl(isopropyl)silanol.

CAS: 1158830-31-9 | Formula: C

Part 1: Executive Summary & Chemical Identity

Diethyl(isopropyl)silanol is a sterically hindered organosilanol utilized primarily as a silane coupling agent, a silicone synthesis intermediate, and increasingly as a bioisostere for tertiary alcohols in medicinal chemistry.[4] Unlike simple alcohols, the silanol moiety (

This guide provides a validated framework for solvent selection, emphasizing the preservation of the monomeric species against thermodynamically favorable condensation to disiloxanes (

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Physical State | Colorless Liquid | Miscibility is the primary metric over saturation limits. |

| Density | 0.87 g/mL | Floats on aqueous layers; requires phase separation strategies. |

| Lipophilicity | High (Alkyl-rich) | Excellent miscibility with non-polar and chlorinated solvents. |

| Acidity (pKa) | ~10–12 (Est.) | More acidic than carbinol analogs; susceptible to base-mediated condensation. |

| H-Bond Donor | Strong | Forms stable dimers in non-polar media; solvates well in H-bond acceptors (THF). |

Part 2: Solubility Mechanics & Solvent Compatibility

The solubility of Diethyl(isopropyl)silanol is governed by a competition between self-association (dimerization) and solvent-solute interaction .

The Solvation Mechanism

In the absence of a coordinating solvent, sterically hindered silanols form hydrogen-bonded dimers or cyclic trimers.[4] To maintain the monomeric species—critical for consistent reactivity or biological assaying—one must use Hydrogen Bond Acceptor (HBA) solvents.

Figure 1: Solvation dynamics. Non-polar solvents promote self-aggregation (dimerization), while H-bond accepting solvents stabilize the reactive monomer.[4]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on miscibility and stability risks.

| Solvent Class | Representative Solvents | Miscibility | Stability Risk | Application Notes |

| Non-Polar Hydrocarbons | Hexane, Pentane, Cyclohexane | Fully Miscible | Medium : Promotes dimerization.[4] | Ideal for partitioning/extraction.[4] Avoid for long-term storage.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Fully Miscible | Low : Steric bulk of solvent slows condensation.[4] | Preferred for high-temp reactions (azeotropic drying). |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Medium : Acidic impurities in DCM can catalyze condensation.[4] | Standard for NMR and transfer; use acid-free (stabilized) DCM. |

| Polar Aprotic (Ethers) | THF, Diethyl Ether, MTBE | Fully Miscible | Minimal : Stabilizes monomer via O[4]···HO-Si interaction. | Best Choice for storage and reaction stock solutions.[4] |

| Polar Aprotic (High | DMSO, DMF, Acetonitrile | Miscible | Low : Strong solvation.[4] | Used for biological assays; DMSO may be difficult to remove.[4] |

| Polar Protic | Methanol, Ethanol, Water | Immiscible (Water) / Reactive (Alcohols) | High : Risk of solvolysis (alkoxysilane formation).[4] | Avoid unless specifically required for hydrolysis studies.[4] |

Part 3: Experimental Protocols & Handling

Protocol A: Stock Solution Preparation (Self-Validating)

Objective: Prepare a stable 10 mM stock in DMSO or THF for biological screening.

-

Purity Check (Critical Step):

-

Acquire a

H NMR in -

Validation: Look for the silanol proton (

) broad singlet around -

Warning Sign: Sharp multiplets in the alkyl region without the OH peak suggest condensation to the disiloxane (

).

-

-

Solvent Selection: Use anhydrous THF or DMSO (dried over molecular sieves).[4] Water promotes condensation.

-

Dissolution:

-

Weigh Diethyl(isopropyl)silanol into a vial flushed with Argon.

-

Add solvent to achieve desired concentration.[4]

-

Vortex for 30 seconds.

-

-

Storage: Store at -20°C.

-

Why? Low temperature kinetically inhibits the condensation reaction

.

-

Protocol B: Extraction from Aqueous Media

Context: Isolating the silanol from a reaction mixture.

-

Phase System: Use Diethyl Ether or MTBE / Water.[4]

-

Avoid DCM if possible, as emulsions can be stubborn with amphiphilic silanols.[4]

-

-

pH Control: Adjust aqueous layer to pH 7.0 .

-

Drying: Dry organic layer over

(neutral), NOT -

Concentration: Rotary evaporate at

. Do not heat to dryness; residual heat promotes condensation.

Part 4: Applications & Bioisosteric Relevance

In drug development, Diethyl(isopropyl)silanol serves as a silanol bioisostere for tertiary carbinols (

-

Hydrogen Bonding: The silanol

is a stronger H-bond donor than the corresponding alcohol, potentially increasing potency against targets requiring H-bond donation (e.g., protease inhibition).[4] -

LogP Modulation: The silicon atom increases lipophilicity compared to carbon, altering membrane permeability.[4]

-

Metabolic Stability: The

bond is generally resistant to oxidative metabolism (CYP450), though the silanol group itself can be glucuronidated.[4]

Figure 2: Bioisosteric replacement logic.[4] Substituting Carbon for Silicon alters bond geometry and acidity, affecting target binding.[4]

References

-

Chem-Impex International. Diethyl(isopropyl)silanol Product Specifications & CAS 1158830-31-9. Retrieved from

-

Thermo Fisher Scientific. Diethyl(isopropyl)silanol 95%+ (TCI America). Retrieved from [4][6]

-

RSC Medicinal Chemistry. The role of silicon in drug discovery: a review. (2024).[4] Retrieved from [4]

-

National Institutes of Health (PMC). Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses. Retrieved from

-

Shin-Etsu Silicone. Stability of Silanol Groups in Solution. Retrieved from

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Diethyl(isopropyl)silanol | Starshinechemical [starshinechemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl(isopropyl)silanol 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Methodological & Application

Diethyl(isopropyl)silanol: A Strategic Protecting Group for Hydroxyl Functionalities in Complex Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of silyl ethers available to the modern chemist, the diethyl(isopropyl)silyl (DEIPS) group emerges as a versatile tool, offering a unique stability profile that bridges the gap between the more labile triethylsilyl (TES) ethers and the robust tert-butyldimethylsilyl (TBDMS) ethers. This intermediate stability, coupled with its nuanced reactivity, allows for strategic, selective deprotection in the presence of other silyl ethers, a critical advantage in the synthesis of complex natural products and active pharmaceutical ingredients.

This comprehensive guide provides an in-depth exploration of the Diethyl(isopropyl)silanol protecting group, detailing its application, stability, and protocols for its introduction and removal.

The Strategic Advantage of the Diethyl(isopropyl)silyl Group

Silyl ethers are a cornerstone of alcohol protection in organic synthesis due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride reaction conditions, and their predictable cleavage under specific protocols.[1] The reactivity of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom. The DEIPS group, with its two ethyl groups and one isopropyl group, offers a moderate level of steric hindrance.

This structural feature places it in a strategic position within the hierarchy of silyl ether stability. Diethyl(isopropyl)silyl ethers are more stable than triethylsilyl (TES) ethers, yet they are more readily cleaved than the commonly employed tert-butyldimethylsilyl (TBDMS) ethers. This nuanced stability allows for orthogonal deprotection strategies, where a DEIPS group can be selectively removed while a TBDMS or other more robust silyl ether remains intact.

Stability Profile: A Comparative Overview

The utility of a protecting group is intrinsically linked to its stability under various reaction conditions. The DEIPS group exhibits a predictable stability profile that allows for its integration into complex synthetic routes.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Fluoride-Mediated Cleavage |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | ~100 |

| Diethyl(isopropyl)silyl (DEIPS) | ~90 | ~600 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~100,000 |

Table 1: Relative stability of common silyl ethers. The values are approximate and can be influenced by the substrate and reaction conditions.

As illustrated in the table, the DEIPS group is significantly more stable towards acidic hydrolysis than the TES group, yet it is considerably more labile than the TBDMS group. This differential stability is the cornerstone of its strategic application in selective deprotection schemes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of alcohols with Diethyl(isopropyl)silanol and the subsequent deprotection of the resulting silyl ether.

Protocol 1: Protection of a Primary Alcohol with Diethyl(isopropyl)silyl Chloride

This protocol outlines a general procedure for the formation of a diethyl(isopropyl)silyl ether from a primary alcohol using diethyl(isopropyl)silyl chloride and imidazole as a base.

Materials:

-

Primary alcohol

-

Diethyl(isopropyl)silyl chloride (DEIPS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diethyl(isopropyl)silyl chloride (1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl(isopropyl)silyl ether.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the silyl chloride.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2-type reaction.

-

Aqueous Workup: The washing steps are crucial to remove excess reagents, DMF, and any salts formed during the reaction.

Figure 1: General workflow for the protection of an alcohol with DEIPS-Cl.

Protocol 2: Deprotection of a Diethyl(isopropyl)silyl Ether using Fluoride

This protocol describes a standard method for the cleavage of a DEIPS ether using tetrabutylammonium fluoride (TBAF), a common fluoride source.

Materials:

-

Diethyl(isopropyl)silyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the diethyl(isopropyl)silyl ether (1.0 equiv) in anhydrous THF at 0 °C, add a 1 M solution of TBAF in THF (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Causality Behind Experimental Choices:

-

TBAF: The fluoride ion has a very high affinity for silicon, leading to the formation of a strong Si-F bond and subsequent cleavage of the Si-O bond.[2] The tetrabutylammonium counterion enhances the solubility of the fluoride salt in organic solvents.

-

THF: A common solvent for these reactions, as it is relatively inert and dissolves both the silyl ether and the TBAF reagent.

-

Aqueous NH₄Cl Quench: This step neutralizes the reaction and helps in the removal of fluoride salts during the workup.

Protocol 3: Acid-Catalyzed Deprotection of a Diethyl(isopropyl)silyl Ether

This protocol provides a method for the removal of a DEIPS group under acidic conditions, which can be advantageous for substrates sensitive to fluoride.

Materials:

-

Diethyl(isopropyl)silyl ether

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diethyl(isopropyl)silyl ether (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O, stir the reaction at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Causality Behind Experimental Choices:

-

AcOH/THF/H₂O: This protic solvent system facilitates the protonation of the ether oxygen, making the silyloxy group a better leaving group for subsequent nucleophilic attack by water. The rate of cleavage is dependent on the steric hindrance around the silicon atom.[3]

-

NaHCO₃ Neutralization: This is a critical step to quench the acid and prevent potential acid-catalyzed side reactions during the workup and purification.

Figure 2: Deprotection pathways for diethyl(isopropyl)silyl ethers.

Conclusion

The diethyl(isopropyl)silyl protecting group offers a valuable strategic option for the synthetic chemist. Its intermediate stability provides a powerful tool for achieving selective deprotection in the presence of other silyl ethers, thereby enabling more efficient and elegant synthetic routes to complex molecules. The protocols detailed herein provide a solid foundation for the successful implementation of the DEIPS group in a variety of synthetic endeavors. As with any protecting group strategy, careful consideration of the substrate and the planned reaction sequence is essential for optimal results.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031–1069.

- Khan, A. T.; Mondal, E. A. A Mild and Efficient Method for the Cleavage of TBDMS and TBDPS Ethers with Acetyl Chloride in Dry Methanol. Synlett2003, 2003 (05), 694–698.

-

Gelest, Inc. Deprotection of Silyl Ethers. [Link]

- Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972, 94 (17), 6190–6191.

- Zheng, X.-A.; Kong, R.; Huang, H.-S.; Wei, J.-Y.; Chen, J.-Z.; Gong, S.-S.; Sin, Q. Hafnium(IV) Triflate as a Highly Potent Catalyst for the Deprotection of Silyl Ethers. Synthesis2019, 51 (04), 944–952.

- DiLauro, A. M.; Seo, W.; Phillips, S. T. Catalytic, Fluoride-Free Cleavage of Silyl Ethers. J. Org. Chem.2011, 76 (18), 7352–7358.

- Mir, R.; Dudding, T. Cyclopropenium-Cation-Catalyzed O-Silyl Ether Deprotection. J. Org. Chem.2017, 82 (2), 709–714.

- Yang, Y.-Q.; Cui, J.-R.; Zhu, L.-G.; Sun, Y.-P.; Wu, Y. A Very Mild and Environmentally Benign Method for the Removal of Silyl Protecting Groups Using Catalytic Amounts of Iron in MeOH. Synlett2006, 2006 (08), 1260–1262.

-

Chad's Prep. 12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube, Jan 22, 2021. [Link]

- Yan, H.; Oh, J.-S.; Song, C. E. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Org. Biomol. Chem., 2005, 3, 2476-2478.

-

Wikipedia. Silyl ether. [Link]

Sources

Application Note: Formulation of Hydrophobic Coatings Using Diethyl(isopropyl)silanol

Introduction

The generation of robust and reliable hydrophobic surfaces is a critical requirement across numerous fields, including microfluidics, anti-icing surfaces, self-cleaning coatings, and biomedical devices.[1] The primary strategy for imparting hydrophobicity involves the chemical modification of a surface to reduce its surface energy.[2][3] Silane-based compounds are exemplary for this purpose, as they can form covalent bonds with hydroxyl-rich surfaces (e.g., glass, silica, oxidized metals), creating a durable, low-energy coating.[2]

This application note details the use of Diethyl(isopropyl)silanol (DEIPS) , a specific trialkylsilanol, for the formulation of hydrophobic coatings. DEIPS offers a compelling combination of reactivity and steric hindrance. The silanol group (Si-OH) provides a direct reaction pathway with surface hydroxyls, while the arrangement of two ethyl groups and one bulkier isopropyl group creates a dense, non-polar "umbrella" that effectively repels water. This guide provides the scientific rationale, detailed experimental protocols, and characterization methods for researchers and engineers aiming to create and validate DEIPS-based hydrophobic surfaces.

Principle of Surface Modification

The hydrophobization mechanism relies on the condensation reaction between the silanol group of DEIPS and the hydroxyl (-OH) groups present on the substrate surface. These surface hydroxyls, often called surface silanols in the case of glass or silica, are the primary reactive sites.

The reaction proceeds as follows:

Substrate-OH + HO-Si(CH₂CH₃)₂(CH(CH₃)₂) → Substrate-O-Si(CH₂CH₃)₂(CH(CH₃)₂) + H₂O

This process covalently grafts the diethyl(isopropyl)silyl group onto the surface. The alkyl groups (ethyl and isopropyl) are non-polar and project away from the surface, forming a molecularly thin layer that minimizes interaction with water, leading to a high water contact angle and hydrophobic behavior.[4] The steric bulk of the isopropyl group, compared to simpler trialkylsilanols, is hypothesized to influence the packing density and conformational order of the resulting monolayer, which can enhance its stability and water-repelling properties.

Table 1: Physicochemical Properties of Diethyl(isopropyl)silanol

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₁₈OSi | [5][6][7][8] |

| Molecular Weight | 146.31 g/mol | [5][7][8] |

| CAS Number | 1158830-31-9 | [5][6][7] |

| Appearance | Liquid (inferred) | N/A |

| Density | 0.8 ± 0.1 g/cm³ | [6] |

| Boiling Point | 171.5 ± 9.0 °C at 760 mmHg | [6] |

| Flash Point | 57.5 ± 18.7 °C | [6] |

| Purity | >95.0% (GC) |[5][6] |

Experimental Protocols

Reproducible and effective surface modification requires meticulous attention to three key stages: substrate preparation, coating application, and post-treatment curing.

PART A: Substrate Preparation (Glass/Silicon Wafers)

Proper cleaning and activation of the substrate are paramount to ensure a high density of surface hydroxyl groups, which are the anchor points for the silanol.

Materials:

-

Glass microscope slides or silicon wafers

-

Detergent (e.g., Alconox)

-

Deionized (DI) water

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Sonicator bath

-

Plasma cleaner or Piranha solution (Extreme Caution Required )

-

Oven (110 °C)

Protocol:

-

Initial Cleaning: Thoroughly wash substrates with detergent and water. Rinse extensively with DI water to remove all detergent residues.[9]

-

Solvent Degreasing: Place the substrates in a staining rack and sonicate in acetone for 20 minutes.[10]

-

Rinse: Remove from acetone and rinse once with methanol.[10]

-

Second Sonication: Sonicate the substrates in methanol for 20 minutes.[10]

-

Drying: Air-dry the substrates with a stream of nitrogen or clean air and then place them in an oven at 110 °C for at least 10 minutes to remove residual solvent.[10]

-

Surface Activation (Choose one method):

-

Method A (Plasma Cleaning - Recommended): Place the dried substrates in a plasma cleaner for 5-20 minutes to activate the surface by creating hydroxyl groups.[10] This is a safer and highly effective method.

-

Method B (Piranha Etch - Use with Extreme Caution): Prepare Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Immerse the substrates for 15-30 minutes. This process is extremely hazardous and must be performed in a certified fume hood with appropriate personal protective equipment (PPE). After etching, rinse copiously with DI water.

-

-

Final Drying: Dry the activated substrates in an oven at 110 °C for at least 1 hour and store in a desiccator until ready for silanization.[10] The surface should be used within a few hours of activation.

PART B: Hydrophobic Coating Formulation & Application

This protocol describes a solution-phase deposition method. All steps should be performed in a low-humidity environment (e.g., a glovebox or under a dry nitrogen atmosphere) to prevent premature self-condensation of the silanol.

Materials:

-

Diethyl(isopropyl)silanol (DEIPS)

-

Anhydrous Toluene or Heptane (solvent)

-

Activated substrates from Part A

-

Glass beakers or Petri dishes

-

Orbital shaker (optional)

Protocol:

-

Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of DEIPS in anhydrous toluene. For example, add 1 mL of DEIPS to 99 mL of anhydrous toluene.

-

Substrate Immersion: Place the activated, dry substrates into the silanol solution. Ensure the entire surface is submerged.[11]

-

Reaction Incubation: Cover the container and allow the reaction to proceed for 1-2 hours at room temperature.[11] Gentle agitation on an orbital shaker can improve coating uniformity.

-

Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous toluene (3 times) and then methanol (3 times) to remove any unreacted silanol and physisorbed molecules.[9][11]

PART C: Curing and Finalization

Curing helps to drive the condensation reaction to completion and remove residual water molecules.

Protocol:

-

Drying: Dry the rinsed substrates with a stream of nitrogen.

-

Curing: Place the substrates in an oven at 80-110 °C for 1-4 hours.[11]

-

Cooling & Storage: Allow the substrates to cool to room temperature. The hydrophobic surface is now ready for characterization and use. Store in a clean, dry container.

Visualization of Workflow and Mechanism

Chemical Reaction Mechanism

The diagram below illustrates the covalent attachment of a DEIPS molecule to a hydroxylated substrate surface, resulting in a hydrophobic monolayer.

Caption: Reaction of Diethyl(isopropyl)silanol with surface hydroxyl groups.

Experimental Workflow

This diagram outlines the complete process from substrate cleaning to final characterization of the hydrophobic coating.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. zmsilane.com [zmsilane.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]

- 5. labsolu.ca [labsolu.ca]

- 6. pure-synth.com [pure-synth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Diethyl(isopropyl)silanol | C7H18OSi | CID 19901897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptideweb.com [peptideweb.com]

- 10. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 11. rsc.org [rsc.org]

Application Note: Characterizing Diethyl(isopropyl)silanol Treated Surfaces with X-ray Photoelectron Spectroscopy (XPS)

Introduction: The Critical Role of Surface Modification and its Characterization

In the realms of materials science, drug development, and biomedical engineering, the precise control of surface properties is paramount. Surface modification with organosilanes, such as Diethyl(isopropyl)silanol, offers a versatile method to tailor the wettability, adhesion, biocompatibility, and chemical reactivity of various substrates.[1] The formation of a thin silane layer can dramatically alter the interfacial properties, influencing everything from the performance of a medical implant to the efficacy of a drug delivery system.

The success of such surface functionalization hinges on the ability to accurately characterize the resulting molecular layer.[2] X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical bonding states of the top few nanometers of a material.[3][4] This makes XPS an indispensable tool for verifying the presence of the silane coating, determining its chemical integrity, and understanding its interaction with the underlying substrate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of XPS for the analysis of surfaces treated with Diethyl(isopropyl)silanol. We will delve into the mechanistic principles of silanization, provide detailed experimental protocols for surface preparation and XPS analysis, and offer insights into the interpretation of the resulting spectral data.

The Chemistry of Silanization: From Silanol to a Covalent Bond

The process of surface modification with a silanol like Diethyl(isopropyl)silanol involves a series of chemical reactions that lead to the formation of a stable, covalently bonded organosilicon layer.[5] The mechanism can be broadly understood in two key steps:

-

Hydrolysis and Condensation: While Diethyl(isopropyl)silanol already possesses a hydroxyl group, in the presence of moisture, organosilanes with hydrolyzable groups (e.g., alkoxy or chloro groups) first undergo hydrolysis to form reactive silanol intermediates. These silanols can then condense with each other to form oligomeric structures in solution.[6][7][8]

-

Surface Reaction: The crucial step for surface modification is the reaction of the silanol groups with the hydroxyl groups present on the surface of the substrate (e.g., silica, metal oxides, or glass).[5] This condensation reaction results in the formation of stable siloxane (Si-O-Substrate) bonds, covalently grafting the Diethyl(isopropyl)silanol molecule to the surface.[1]

The structure of the resulting silane layer can range from a well-ordered monolayer to a more complex, cross-linked polymeric network, depending on the reaction conditions and the reactivity of the silane.

Experimental Workflow: A Step-by-Step Guide

A successful XPS analysis of a Diethyl(isopropyl)silanol treated surface begins with meticulous sample preparation and a well-defined analytical protocol.

Protocol 1: Surface Treatment with Diethyl(isopropyl)silanol

This protocol outlines a general procedure for the solution-phase deposition of Diethyl(isopropyl)silanol. The optimal conditions may vary depending on the substrate and the desired surface coverage.

-

Substrate Preparation:

-

Select a substrate with a high density of surface hydroxyl groups (e.g., silicon wafers with a native oxide layer, glass slides, or metal oxide surfaces).

-

Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water), treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution in a fume hood with appropriate personal protective equipment ), or exposure to UV/Ozone.[9]

-

Rinse the substrate extensively with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).

-

-

Silanization Solution Preparation:

-

Prepare a dilute solution of Diethyl(isopropyl)silanol (e.g., 1-5% v/v) in an anhydrous solvent. Anhydrous toluene or isopropanol are commonly used to control the extent of silane polymerization in the solution.[10]

-

-

Surface Functionalization:

-

Immerse the cleaned and dried substrate in the Diethyl(isopropyl)silanol solution.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or slightly elevated).[11] The reaction time will influence the density and organization of the silane layer.

-

-

Post-Treatment Cleaning:

-

Remove the substrate from the silanization solution and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound (physisorbed) silane molecules.

-

Perform a final rinse with a volatile solvent like isopropanol or ethanol.

-

-

Drying and Curing:

-

Dry the functionalized substrate under a stream of inert gas.

-

Optionally, the surface can be cured at an elevated temperature (e.g., 100-120 °C) to promote further cross-linking and stabilize the silane layer.[6]

-

Protocol 2: XPS Data Acquisition and Analysis

Proper handling and analysis are crucial for obtaining high-quality, reliable XPS data.

-

Sample Handling and Mounting:

-

Handle the functionalized substrates with clean, powder-free gloves and tweezers to avoid surface contamination.[12]

-

Mount the sample on a dedicated XPS sample holder using compatible materials, such as double-sided carbon tape or clips.

-

-

Instrument Parameters:

-

Use a monochromatic X-ray source (e.g., Al Kα) to minimize sample damage and improve spectral resolution.

-

Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination during the measurement.

-

-

Data Acquisition:

-

Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1200 eV) to identify all the elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest: Si 2p, C 1s, and O 1s. This is essential for determining the chemical bonding states.[13]

-

-

Data Processing and Interpretation:

-

Charge Correction: For insulating or poorly conductive samples, a surface charge can build up during XPS analysis, leading to a shift in the binding energy scale. It is crucial to reference the binding energy scale to a known peak, typically the adventitious carbon C 1s peak at 284.8 eV.[14]

-

Peak Fitting and Deconvolution: Use appropriate software to fit the high-resolution spectra with synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolve overlapping components and quantify the different chemical species present.

-

Interpreting the XPS Spectra: A Guide to Chemical State Analysis

The high-resolution XPS spectra of Si 2p, C 1s, and O 1s provide a wealth of information about the chemical environment of the Diethyl(isopropyl)silanol treated surface.

Expected Binding Energies

| Element | Region | Chemical State | Expected Binding Energy (eV) |

| Si | Si 2p | Si-C (in the silane) | ~101.5 - 102.5 |

| Si-O-C (unreacted silanol) | ~102.0 - 103.0 | ||

| Si-O-Si (siloxane network) | ~102.5 - 103.5 | ||

| Si-O-Substrate | ~103.0 - 104.0 | ||

| SiO₂ (from substrate) | ~103.3 - 103.8 | ||

| C | C 1s | C-C/C-H (alkyl chains) | 284.8 (adventitious) / ~285.0 |

| C-Si | ~284.0 - 284.5 | ||

| C-O (adventitious) | ~286.0 - 286.5 | ||

| O | O 1s | Si-O-Si/Si-O-Substrate | ~532.0 - 533.0 |

| Si-OH (unreacted silanol) | ~533.0 - 534.0 | ||

| Substrate Oxide (e.g., SiO₂) | ~532.5 - 533.5 |

Note: These are approximate values and can be influenced by factors such as surface charging, the specific substrate, and the overall chemical environment.

Deconvolution of High-Resolution Spectra

-

Si 2p Spectrum: The deconvolution of the Si 2p spectrum is critical for understanding the nature of the silane layer.

-

A peak at lower binding energy (~101.5 - 102.5 eV) can be attributed to the silicon atoms directly bonded to the carbon of the ethyl and isopropyl groups (Si-C).

-

Components in the range of 102.0 - 103.5 eV are indicative of various Si-O species, including unreacted silanol groups (Si-OH), siloxane bonds within the grafted layer (Si-O-Si), and the covalent linkage to the substrate (Si-O-Substrate).

-

A peak corresponding to the underlying substrate's silicon oxide (SiO₂) may also be present, typically at a higher binding energy.

-

-

C 1s Spectrum: The C 1s spectrum will be dominated by the signal from the alkyl groups of the Diethyl(isopropyl)silanol.

-

A primary peak around 285.0 eV corresponds to the C-C and C-H bonds in the ethyl and isopropyl chains.

-

A smaller, lower binding energy shoulder may be resolved for the carbon atoms directly bonded to silicon (C-Si).

-

The adventitious carbon peak at 284.8 eV is often used for charge referencing.

-

-

O 1s Spectrum: The O 1s spectrum provides information about the oxygen-containing functionalities.

-

The main component will likely be from the siloxane bonds (Si-O-Si and Si-O-Substrate) and the underlying oxide substrate.

-

A higher binding energy shoulder may indicate the presence of unreacted silanol groups (Si-OH).

-

Visualizing the Modified Surface

The chemical structure of a surface successfully modified with Diethyl(isopropyl)silanol can be represented as follows:

Conclusion: A Powerful Tool for Surface Engineering

XPS is an invaluable technique for the detailed characterization of surfaces modified with Diethyl(isopropyl)silanol. By providing quantitative elemental analysis and chemical state information, XPS enables researchers to confirm the success of the surface treatment, understand the nature of the chemical bonding at the interface, and correlate surface chemistry with material performance. The protocols and data interpretation guidelines presented in this application note offer a robust framework for the effective use of XPS in the development and quality control of advanced materials and biomedical devices.

References

- Bunker, B. C., et al. (2003). The role of water in the hydrolysis and condensation of organofunctional alkoxysilanes. Materials Research Society Symposium Proceedings, 785, 15-20.

- Castner, D. G., & Ratner, B. D. (2002). Biomedical surface science: Foundations to frontiers. Surface Science, 500(1-3), 713-739.

- Chechik, V., & Stirling, C. J. M. (1999). The reaction of organosilanes with silica surfaces. Langmuir, 15(18), 6054-6061.

- Crist, B. V. (2009).

- Graham, D. J., & Castner, D. G. (2012). X-ray photoelectron spectroscopy for the analysis of biomaterial surfaces. Biointerphases, 7(1), 49.

- Hart, C. E., et al. (2018). Deep-UV photoinduced chemical patterning at the micro- and nanoscale for directed self-assembly.

- Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir, 22(26), 11142-11147.

- Kabza, K., Gestwicki, J. E., & McGrath, J. L. (2000). Preparation of functionalized silica surfaces for the immobilization of biomolecules.

- Kim, J., et al. (2005). Effect of curing temperature on the surface properties of octadecyltrichlorosilane self-assembled monolayers on SiO2/Si substrates. Journal of the Korean Physical Society, 46(5), 1138-1142.

- Leuschel, B., et al. (2018). Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. Journal of the American Chemical Society, 140(16), 5451-5454.

- Moulder, J. F., Stickle, W. F., Sobol, P. E., & Bomben, K. D. (1995). Handbook of X-ray Photoelectron Spectroscopy. Physical Electronics, Inc.

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer.

- Sagiv, J. (1980). Organized monolayers by adsorption. 1. Formation and structure of oleophobic mixed monolayers on solid surfaces. Journal of the American Chemical Society, 102(1), 92-98.

- Tripp, C. P., & Hair, M. L. (1995). Reaction of methylsilanols with silica surfaces: A new mechanism for the silanization of silica. Langmuir, 11(4), 1215-1219.

- Vrancken, K. C., et al. (1995). The silylation of silica gel with trichlorovinylsilane. Journal of Colloid and Interface Science, 174(1), 86-93.

- White, L. D., & Tripp, C. P. (2000). Reaction of 3-aminopropyl)dimethylethoxysilane with silica surfaces. Journal of Colloid and Interface Science, 232(2), 400-407.

-

XPS International, LLC. (n.d.). Charge Referencing in XPS. Retrieved from [Link]

- Zhuravlev, L. T. (2000). The surface chemistry of amorphous silica. Zhuravlev model. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 173(1-3), 1-38.

Sources

- 1. mdpi.com [mdpi.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. eng.buffalo.edu [eng.buffalo.edu]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Diethyl(isopropyl)silanol Synthesis Scale-Up

Welcome to the technical support center dedicated to the synthesis of Diethyl(isopropyl)silanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this process from the lab bench to pilot or production scale. As a Senior Application Scientist with extensive experience in organosilicon chemistry, I will provide you with in-depth, field-proven insights to anticipate and overcome the common challenges associated with this synthesis. Our focus will be on ensuring scientific integrity, safety, and reproducibility.

Introduction to Diethyl(isopropyl)silanol Synthesis

Diethyl(isopropyl)silanol is a sterically hindered organosilanol that finds applications as a versatile intermediate in the synthesis of complex silicon-containing molecules, including those with potential pharmaceutical applications. Its synthesis typically involves a two-step process: the formation of a carbon-silicon bond via a Grignard reaction, followed by hydrolysis of the resulting chlorosilane intermediate.

While straightforward on a small scale, scaling up this synthesis introduces several challenges that can impact yield, purity, and safety. This guide will address these challenges in a question-and-answer format, providing you with the necessary knowledge to troubleshoot and optimize your process.

Core Synthesis Pathway and Potential Pitfalls

The most common and economically viable route to Diethyl(isopropyl)silanol is the reaction of a suitable chlorosilane with an isopropyl Grignard reagent, followed by hydrolysis. A typical reaction scheme is as follows:

Step 1: Grignard Reaction Et₂SiCl₂ + i-PrMgCl → Et₂(i-Pr)SiCl + MgCl₂

Step 2: Hydrolysis Et₂(i-Pr)SiCl + H₂O → Et₂(i-Pr)SiOH + HCl

This seemingly simple pathway is fraught with potential complications upon scale-up. The following sections will delve into these issues and their solutions.

Troubleshooting Guide & FAQs

Section A: Grignard Reaction - The Heart of the Synthesis

The Grignard reaction is highly exothermic and moisture-sensitive, making its control on a larger scale a primary concern.

Q1: My Grignard reaction is difficult to initiate, and when it finally starts, it proceeds with uncontrollable exothermicity. How can I achieve a smooth and controlled reaction initiation and progression?

A1: This is a classic challenge in scaling up Grignard reactions. The "all-or-nothing" behavior stems from the passivation of the magnesium surface and the subsequent rapid reaction once the activation energy is overcome.

-

Causality: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from starting. Once the reaction initiates in a small spot, the heat generated activates the surrounding magnesium, leading to a runaway reaction.

-

Solutions:

-

Magnesium Activation: On a larger scale, mechanical activation by stirring the dry magnesium turnings under an inert atmosphere can help break up the oxide layer. Chemical activation using small amounts of iodine, 1,2-dibromoethane, or a pre-synthesized Grignard reagent is also effective. For scale-up, 1,2-dibromoethane is often preferred as it reacts with magnesium to form ethylene gas and magnesium bromide, which can be easily removed.

-

Controlled Addition: Never add the entire amount of isopropyl halide at once. The halide should be added slowly and sub-surface to a suspension of activated magnesium in an ethereal solvent (like THF or diethyl ether). This allows for the heat generated to be dissipated by the solvent's reflux and the reactor's cooling system.

-

Temperature Monitoring: Employ a temperature probe to monitor the internal reaction temperature. The addition rate of the halide should be adjusted to maintain a steady and manageable temperature, typically near the reflux temperature of the solvent.

-

Q2: I am observing lower than expected yields of the desired diethyl(isopropyl)chlorosilane and the formation of significant byproducts. What are the likely side reactions and how can I suppress them?

A2: Several side reactions can occur during the Grignard synthesis of organosilanes, leading to reduced yield and purification challenges.

-

Wurtz Coupling: This is a common side reaction where the Grignard reagent reacts with the unreacted alkyl halide to form a new C-C bond (in this case, 2,3-dimethylbutane).

-

Mitigation: Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. This ensures that the halide reacts with the magnesium surface rather than the already formed Grignard reagent.

-

-

Over-alkylation: If diethyldichlorosilane is used as the starting material, there is a risk of the Grignard reagent reacting twice to form diethyl(diisopropyl)silane (Et₂Si(i-Pr)₂).

-